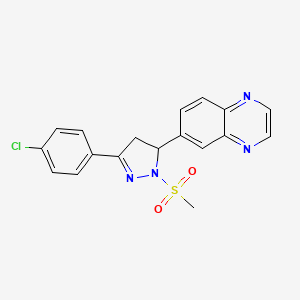

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , often involves various protocols that have been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is characterized by a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a 4,5-dihydro-1H-pyrazol-5-yl group and a 4-chlorophenyl group attached to the quinoxaline core.Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives, which are structurally similar to quinoxaline derivatives, are known to undergo various reactions such as oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives have been explored for their corrosion inhibition properties. A study by Saraswat and Yadav (2020) demonstrated that quinoxaline derivatives could act as effective corrosion inhibitors for mild steel in acidic media, highlighting their potential industrial application in protecting metal surfaces against corrosion (Saraswat & Yadav, 2020).

Photophysical Properties

Danel et al. (2010) explored the optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, which include quinoxaline derivatives. This research provides insights into the photophysical properties of quinoxaline derivatives, suggesting their potential use in luminescent or electroluminescent applications (Danel et al., 2010).

Antimicrobial and Mosquito Larvicidal Activity

Rajanarendar et al. (2010) synthesized quinoxaline derivatives and tested them for antibacterial, antifungal, and mosquito larvicidal activities. This study underscores the potential of quinoxaline derivatives in developing new antimicrobial agents and mosquito control measures (Rajanarendar et al., 2010).

Antimalarial Potential

Saini et al. (2016) reported the synthesis and antimalarial potential of novel quinoline-pyrazolopyridine derivatives, indicating the significance of quinoxaline frameworks in the development of antimalarial agents (Saini et al., 2016).

Photovoltaic Properties

Zeyada et al. (2016) investigated the photovoltaic properties of quinoxaline derivatives, highlighting their application in the fabrication of organic–inorganic photodiodes. This research points towards the utility of quinoxaline derivatives in enhancing the efficiency of photovoltaic devices (Zeyada et al., 2016).

properties

IUPAC Name |

6-[5-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOSYODAFKCZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)

![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)

![N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2680742.png)